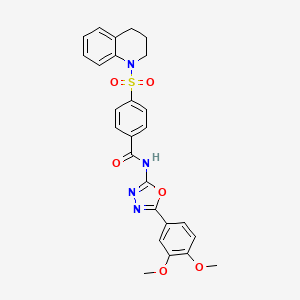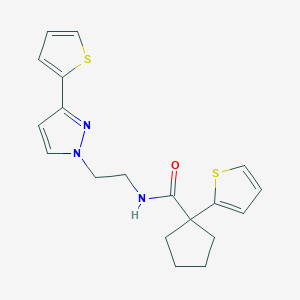![molecular formula C19H23N5O2 B2584508 5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946203-13-0](/img/structure/B2584508.png)
5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine derivatives are common in nature and are found in many important biomolecules, such as DNA and RNA bases, amino acids, and vitamins . They exhibit a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial, antiplasmodial, anti-inflammatory, and analgesic activities .
Synthesis Analysis
Pyrimidines can be synthesized using various methods. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature . Another method involves the use of organolithium reagents .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary greatly depending on the specific substituents attached to the pyrimidine ring. The presence of different substituents can significantly affect the properties and biological activities of these compounds .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary greatly depending on their specific structure. Some general properties include moderate antioxidant activity and good lipid peroxidation inhibition potential .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research on polyfunctional fused heterocyclic compounds highlights the synthesis and chemical properties of similar pyrido[2,3-d]pyrimidine derivatives. These studies demonstrate the compound's role in forming heterocyclic systems with potential applications in developing new materials or pharmaceuticals (Hassaneen et al., 2003).
Photophysical Properties and pH-Sensing Application
The molecular design of donor–π–acceptor (D–π–A) pyrimidine-phthalimide derivatives, including studies on pyrimidine derivatives, shows significant solid-state fluorescence emission and positive solvatochromism. These properties suggest applications in developing colorimetric pH sensors and logic gates for specific uses, indicating the potential of the compound for similar applications (Yan et al., 2017).
Synthetic Methodologies
The compound's structural resemblance to reported pyrimidine derivatives underlines the importance of novel synthetic methodologies in creating biologically active molecules. For example, the facile construction of substituted pyrimido[4,5-d]pyrimidines showcases the versatility of pyrimidine chemistry in drug discovery and materials science (Hamama et al., 2012).
Biological Activity
Although specifics on biological activity related directly to "5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" were excluded from the request, research on similar compounds, such as thieno[2,3-d]pyrimidine-2,4-dione derivatives, has been conducted to explore their potential as GnRH receptor antagonists. This demonstrates the interest in pyrimidine derivatives for therapeutic applications (Guo et al., 2003).
Mecanismo De Acción
The mode of action would depend on the specific targets of the compound. It could inhibit or activate certain enzymes, bind to receptors to modulate their activity, or even interfere with DNA or RNA processes due to its structural similarity to nucleotides .
The biochemical pathways affected would again depend on the specific targets of the compound. For instance, if it targets enzymes involved in a particular metabolic pathway, it could influence the production of certain metabolites .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as the compound’s chemical structure, its formulation, and the route of administration .
The result of the compound’s action would be a change in the cellular functions or processes that the target enzymes or receptors are involved in .
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s stability, how well it can reach its targets, and its overall efficacy .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[4-(dimethylamino)anilino]-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-6-12-11-20-17-15(18(25)24(5)19(26)23(17)4)16(12)21-13-7-9-14(10-8-13)22(2)3/h7-11H,6H2,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIOEOUCVUONLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1NC3=CC=C(C=C3)N(C)C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-(benzenesulfonyl)-3-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B2584426.png)

![Methyl 4-({[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}methyl)benzoate](/img/structure/B2584429.png)

![5-[(Cyclopentylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (HCl)](/img/structure/B2584431.png)


![Methyl 5-butyryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2584440.png)


![2-(2-chlorophenyl)-4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2584444.png)


![N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide](/img/structure/B2584447.png)